molecular formula C11H12ClNO4 B041245 Methyl 4-acetamido-5-chloro-2-methoxybenzoate CAS No. 4093-31-6

Methyl 4-acetamido-5-chloro-2-methoxybenzoate

Cat. No. B041245
CAS RN: 4093-31-6
M. Wt: 257.67 g/mol
InChI Key: OUEXNQRVYGYGIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar methyl benzoate compounds involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification processes. An example is the synthesis of Methyl 4-bromo-2-methoxybenzoate, which starts from 4-bromo-2-fluorotoluene, leading to a final product with a high purity level (Chen Bing-he, 2008)(Chen Bing-he, 2008).

Scientific Research Applications

  • Gastroprokinetic Agent Synthesis : S. Kato and T. Morie (1996) synthesized 4-chloro-7-ethoxy-2(3H)-benzoxazolone-6-carboxylic acid, a potential gastroprokinetic agent, using intermediates related to the target compound (Kato & Morie, 1996).

  • Anti-Inflammatory Applications : D. Dewangan et al. (2015) found that derivatives like 2-3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl-pyridine, which are structurally related, exhibited potent anti-inflammatory activity (Dewangan et al., 2015).

  • Anticoccidial Activity : E. Rogers et al. (1964) reported that 4-amino-2-ethoxybenzoic acid and its derivatives, including ester and N-acyl derivatives, showed potent anticoccidial activity, indicating potential in treating parasitic infections (Rogers et al., 1964).

  • Fungicide Potential : R. Brans and R. Cremlyn (1970) explored N-acetyl-N-trichloromethylsulphenylbenzenesulphonamide and its derivatives for potential use as new fungicides (Brans & Cremlyn, 1970).

  • Antipsychotic Drug Synthesis : Chen Yuhong and Chen-Yan Wei (2011) successfully synthesized Amisulpride, an atypical antipsychotic drug, with a yield of 61% from methyl 4-acetamido-2-methoxybenzoate using a novel method (Yuhong & Wei, 2011).

  • Anticancer Activity : D. Havrylyuk et al. (2010) noted that novel 4-thiazolidinones with benzothiazole moiety, structurally similar to the target compound, showed promising anticancer activity against various cancer types (Havrylyuk et al., 2010).

  • Metoclopramide Synthesis : M. Murakami et al. (1971) improved the industrial synthesis of Metoclopramide, an antiemetic and gastroprokinetic agent, using related compounds (Murakami et al., 1971).

  • Metabolite Detection in Urine : V. Maurich et al. (1994) detected Metoclopramide's metabolite in human urine after transforming it into its methyl ester, suggesting its role in drug metabolism and excretion (Maurich et al., 1994).

  • Antibacterial Properties : Mahmood-ul-Hassan et al. (2002) and Z. Chohan et al. (2003) found that complexes of benzothiazole-derived Schiff bases, structurally similar to the compound , exhibited antibacterial properties against pathogenic strains like Escherichia coli and Staphylococcus aureus (Mahmood-ul-Hassan et al., 2002), (Chohan et al., 2003).

  • Oxindole Synthesis for Inhibitor Development : J. Magano et al. (2014) demonstrated a method for synthesizing oxindole via palladium-catalyzed CH functionalization, indicating potential in developing enzyme inhibitors (Magano et al., 2014).

Safety And Hazards

The compound is classified as Acute Tox. 4 for oral, dermal, and inhalation routes according to the GHS classification . The safety precautions include avoiding inhalation, skin contact, and ingestion, and using personal protective equipment such as dust masks, eyeshields, and gloves .

properties

IUPAC Name

methyl 4-acetamido-5-chloro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-6(14)13-9-5-10(16-2)7(4-8(9)12)11(15)17-3/h4-5H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEXNQRVYGYGIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6057740
Record name Methyl 4-acetamido-5-chloro-o-anisate
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Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-acetamido-5-chloro-2-methoxybenzoate

CAS RN

4093-31-6
Record name Methyl 4-acetamido-5-chloro-2-methoxybenzoate
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Record name Methyl 4-acetamido-5-chloro-2-methoxybenzoate
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Record name Benzoic acid, 4-(acetylamino)-5-chloro-2-methoxy-, methyl ester
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Record name Methyl 4-acetamido-5-chloro-o-anisate
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Record name Methyl 4-acetamido-5-chloro-o-anisate
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Record name METHYL 4-ACETAMIDO-5-CHLORO-2-METHOXYBENZOATE
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Synthesis routes and methods

Procedure details

A mixture of 21 g of methyl 2-methoxy-4-amino-5-chlorobenzoate is stirred in 12 ml acetic anhydride and 100 ml acetic acid at 100° C. for 24 hours. The reaction mixture is filtered, diluted with water, filtered and evaporated to dryness to obtain methyl 2-methoxy-4-acetylamino-5-chlorobenzoate which is used directly in the next step.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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